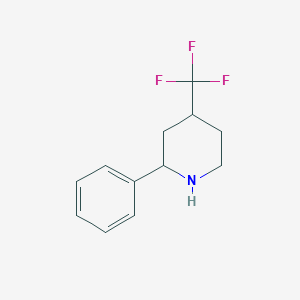

2-Phenyl-4-(trifluoromethyl)piperidine

Description

2-Phenyl-4-(trifluoromethyl)piperidine is a substituted piperidine derivative characterized by a phenyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the piperidine ring. Its molecular formula is C₁₂H₁₄F₃N, with a molecular weight of 243.27 g/mol . However, specific pharmacological data for this compound remain underexplored in the available literature.

Properties

Molecular Formula |

C12H14F3N |

|---|---|

Molecular Weight |

229.24 g/mol |

IUPAC Name |

2-phenyl-4-(trifluoromethyl)piperidine |

InChI |

InChI=1S/C12H14F3N/c13-12(14,15)10-6-7-16-11(8-10)9-4-2-1-3-5-9/h1-5,10-11,16H,6-8H2 |

InChI Key |

DCTXCAIXPITDGY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CC1C(F)(F)F)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(trifluoromethyl)piperidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of 2-(trifluoromethyl)phenyltrifluoroborate with piperidine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products.

Scientific Research Applications

2-Phenyl-4-(trifluoromethyl)piperidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group is known to enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Substituent Positioning and Functional Groups

- 2-Phenyl-4-(trifluoromethyl)piperidine : Phenyl (C₆H₅) at C2, -CF₃ at C3.

- 4-(4-Trifluoromethoxy-phenyl)-piperidine (CAS 180160-91-2): Trifluoromethoxy (-OCF₃) substituted phenyl at C4 of piperidine. The -OCF₃ group introduces polarity compared to -CF₃ .

- 4-[[4-(Trifluoromethyl)phenyl]methyl]piperidine hydrochloride (CAS 193357-81-2): A benzyl group with -CF₃ at the para position attached to C4 of piperidine. The hydrochloride salt enhances solubility .

- PPTN (P2Y14R antagonist): Combines a naphthoic acid moiety with 4-(trifluoromethyl)phenyl and piperidine groups. The -CF₃ group contributes to high receptor affinity (IC₅₀ = 4 nM) .

Key Structural Differences

Physicochemical Properties

Molecular Weight and Solubility

- This compound : MW 243.27 g/mol; moderate solubility in organic solvents due to -CF₃ .

- 4-(4-Trifluoromethoxy-phenyl)-piperidine : MW 261.24 g/mol; slightly higher polarity from -OCF₃ may improve aqueous solubility .

- PPTN : MW ~500 g/mol (estimated); low solubility in water due to aromatic and -CF₃ groups, requiring formulation aids .

Lipophilicity (LogP)

- The -CF₃ group increases logP by ~1.0 compared to unsubstituted analogs. For example:

Pharmacological Activity

Receptor Binding and Selectivity

- PPTN: Demonstrates nanomolar potency (IC₅₀ = 4 nM) as a P2Y14R antagonist, attributed to the -CF₃ group’s electron-withdrawing effects and optimal steric fit .

- 4-[2-(2-Fluorophenoxymethyl)phenyl]piperidine: Acts as a dual serotonin/norepinephrine reuptake inhibitor (SNRI). The -CF₃ analog may exhibit similar activity but with altered pharmacokinetics .

Biological Activity

2-Phenyl-4-(trifluoromethyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenyl group and a trifluoromethyl group. This unique structure contributes to its lipophilicity and ability to interact with various biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, showing efficacy against several bacterial strains. In vitro studies have demonstrated its potential as an antibacterial agent, particularly against resistant strains, making it a candidate for further development in antibiotic therapies.

2. Antiviral Effects

The compound has been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit certain viral infections, although specific mechanisms and target viruses remain under investigation.

3. Anticancer Properties

Preliminary data suggest that this compound may possess anticancer properties. It has been evaluated for cytotoxic effects against various cancer cell lines, indicating potential as a chemotherapeutic agent. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

The biological activity of this compound is thought to stem from its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes and leading to its observed biological effects.

- Receptor Interaction : It is hypothesized that the trifluoromethyl group enhances the compound's ability to interact with various receptors, potentially modulating signaling pathways critical for cell survival and proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Phenylpiperidine | Lacks trifluoromethyl group | Different chemical and biological properties |

| 3-Trifluoromethylpiperidine | Lacks phenyl group | Variations in reactivity and applications |

| 2-Phenyl-3-trifluoromethyl-piperidine | Trifluoromethyl group at different position | Affects chemical behavior and biological activity differently |

Study on Antimicrobial Activity

In a recent study, this compound was tested against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results that warrant further investigation into its potential as a new antimicrobial agent.

Study on Anticancer Activity

Another study focused on the anticancer effects of this compound against breast cancer cell lines. Results indicated significant cytotoxicity at specific concentrations, leading to further exploration of its mechanism involving apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.